
4-Methoxyacridine cytotoxicity across cancer
cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 4-Methoxyacridine

CAS No.: 3295-61-2

Cat. No.: S9048913

Get Quote

Cytotoxicity of Selected Methoxyacridine Derivatives

The following table lists experimental data for specific methoxyacridine derivatives, as reported in the

literature.

Compound Name / Structure Cancer Cell Line Cytotoxicity (IC₅₀) Experimental Protocol

| 2 (6-chloro-2-methoxyacridine with aminoethanol group at position 9) [1] | PC3 (Prostate) A549 (Lung) |

~53 µM (PC3, 48h) ~21 µM (A549, 48h) | Cell Viability Assay: MTS assay. Treatment Duration: 48

hours. Dose Screening: Initial screen at 50 µM, followed by IC₅₀ determination via serial dilution (100 µM

to 0.32 µM). | | 3a (6-chloro-2-methoxyacridine with 4-hydroxyanilino group at position 9) [1] | PC3

(Prostate) A549 (Lung) | ~59 µM (PC3, 48h) ~25 µM (A549, 48h) | Cell Viability Assay: MTS assay.

Treatment Duration: 48 hours. Dose Screening: Single dose screen at 50 µM. | | 9-Aminoacridine (1)

(Parent compound for comparison) [1] | PC3 (Prostate) A549 (Lung) | ~76% viability at 50 µM (PC3) ~67%

viability at 50 µM (A549) | Cell Viability Assay: MTS assay. Treatment Duration: 48 hours. Dose

Screening: Single dose screen at 50 µM. | | 7-substituted 9-Amino-2-methoxyacridines [2] | Leishmania

infantum (Parasite; not a human cancer cell line) | IC₅₀ values in the low micromolar range (e.g., 1-5 µM) |

Growth Inhibition: Parasite counting after 48h incubation. Toxicity Counter-test: Cytotoxicity assessed on

human monocytes (72h incubation). |
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Established Mechanisms of Action

Acridine derivatives are known to exert cytotoxic effects through several mechanisms. The following

diagram illustrates the key pathways documented in the literature.
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The mechanisms shown in the diagram are supported by the following experimental evidence:

DNA Intercalation & Topoisomerase II Inhibition: The acridine core structure intercalates into DNA,
and derivatives like Amsacrine (m-AMSA) are known to poison topoisomerase II, leading to DNA

strand breakage and apoptosis [1].
p53 Activation: Some 9-aminoacridine derivatives can induce transcription and stabilize the p53

tumor suppressor protein, independent of DNA damage [1].
Metabolic Disruption: Studies on protozoan parasites have shown that 2-methoxyacridine

derivatives can disrupt lipid and protein metabolism, suggesting potential for multi-target action [2].
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Guidance for Further Research

Based on the gathered information, the cytotoxicity of acridine compounds is highly dependent on their

specific substitutions. To advance your investigation, I suggest the following:

Explore Broader Structural Classes: The 6-chloro-2-methoxyacridine scaffold appears frequently in

the literature as a promising core structure [1] [2]. Focusing on this and related scaffolds may yield
more data.

Consult Specialized Databases: For comprehensive, cell-line-specific data, searching dedicated
cancer pharmacology databases like the NCI-60 Human Tumor Cell Lines Screen would be highly

beneficial.
Consider Synthesis: The current literature strongly indicates that fine-tuning the properties of

acridine compounds through synthetic modification of the core structure is a primary research
strategy [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Structure-Activity Relationship Investigations Probing the ... [pmc.ncbi.nlm.nih.gov]

2. In Vitro Activities of 7-Substituted 9-Chloro and 9-Amino-2- ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [4-Methoxyacridine cytotoxicity across cancer cell lines].

Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b9048913#4-

methoxyacridine-cytotoxicity-across-cancer-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 4 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11548829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC148997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11548829/
https://www.smolecule.com/products/s9048913?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11548829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC148997/
https://www.smolecule.com/products/b9048913#4-methoxyacridine-cytotoxicity-across-cancer-cell-lines
https://www.smolecule.com/products/b9048913#4-methoxyacridine-cytotoxicity-across-cancer-cell-lines
https://www.smolecule.com/products/b9048913#4-methoxyacridine-cytotoxicity-across-cancer-cell-lines
https://www.smolecule.com/products/s9048913?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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